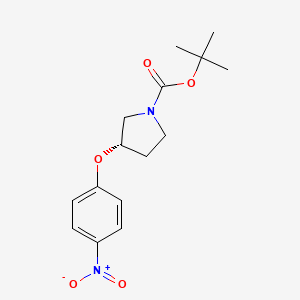

(S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

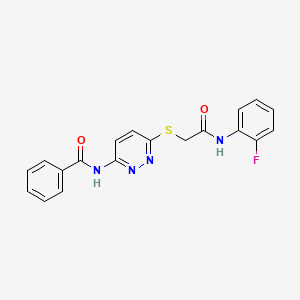

(S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate, also known as NBMPR, is a pyrrolidine derivative that has been widely used in scientific research. It is a potent inhibitor of nucleoside transporters, which are responsible for the uptake of nucleosides into cells.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis and Catalysis

(S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate is utilized in enantioselective synthesis processes, exemplified by the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This method offers an efficient route to 1,3,4-trisubstituted chiral pyrrolidines, showcasing the compound's utility in producing enantiomerically enriched products, which are valuable in drug development and synthesis of biologically active molecules (Chung et al., 2005).

Radioprotective Agents

Research into novel chiral nitronyl nitroxyl radicals, including derivatives of (S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate, has been conducted to evaluate their cytotoxic and radioprotective effects. These studies aim at developing new radioprotectors, demonstrating the compound’s potential application in enhancing radiation therapy outcomes and protecting against radiation-induced damage (Qin et al., 2009).

Molecular Probes and Biomedical Research

The synthesis and properties of highly strained nitroxides derived from (S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate have been explored for their applications as molecular probes and labels in biophysics, structural biology, and biomedical research. These studies focus on understanding the redox properties and stability of such compounds under physiological conditions, which is crucial for their use in imaging and diagnostic applications (Zhurko et al., 2020).

Supramolecular Chemistry

(S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate and its analogs have been studied for their ability to form diverse supramolecular assemblies through weak intermolecular interactions. This research provides insight into the design of new materials with potential applications in nanotechnology, drug delivery, and molecular electronics, highlighting the compound's role in the development of advanced materials with tailored properties (Samipillai et al., 2016).

Propiedades

IUPAC Name |

tert-butyl (3S)-3-(4-nitrophenoxy)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-9-8-13(10-16)21-12-6-4-11(5-7-12)17(19)20/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQPXIZHVCLLRP-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2774726.png)

![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2774731.png)

![3-[[(E)-2-cyano-3-(2-ethoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2774733.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2774743.png)